molecular formula C17H19NO5 B6664182 5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid

5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid

Cat. No.: B6664182
M. Wt: 317.34 g/mol
InChI Key: AGZMRYNKLDFLAA-UHFFFAOYSA-N
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Description

5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-methoxyphenyl and 2-methylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the furan ring: This can be done through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step typically involves the oxidation of a furan derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the carbamoyl group: This can be achieved through the reaction of the furan derivative with an isocyanate or carbamoyl chloride in the presence of a base.

    Substitution with the 4-methoxyphenyl and 2-methylpropyl moiety: This step involves the reaction of the intermediate with the appropriate aryl and alkyl halides under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and carbamoyl group could play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2,3-dione: A similar compound with a dione group instead of a carboxylic acid.

    5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]thiophene-2-carboxylic acid: A thiophene analog with similar structural features.

    5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzofuran-2-carboxylic acid: A benzofuran analog with a similar substitution pattern.

Uniqueness

5-[[1-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[[1-(4-methoxyphenyl)-2-methylpropyl]carbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10(2)15(11-4-6-12(22-3)7-5-11)18-16(19)13-8-9-14(23-13)17(20)21/h4-10,15H,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZMRYNKLDFLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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